

Bis(perfluoroisopropyl)ketone molecular formula C₇F₁₄O

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Compound of Interest

Compound Name: Bis(perfluoroisopropyl)ketone

Cat. No.: B1294482

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An In-Depth Technical Guide to **Bis(perfluoroisopropyl)ketone** (C₇F₁₄O)

Introduction: Unveiling a Highly Fluorinated Ketone

Bis(perfluoroisopropyl)ketone, with the molecular formula C₇F₁₄O, is a highly fluorinated organic compound.^{[1][2][3]} Also known by its IUPAC name, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one, this molecule is characterized by a central ketone functional group flanked by two heptafluoroisopropyl groups.^[1] The strong electron-withdrawing nature of the fourteen fluorine atoms significantly influences the chemical and physical properties of the molecule, rendering the carbonyl carbon highly electrophilic and imparting unique stability characteristics. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for researchers and professionals in chemistry and drug development.

Caption: 2D Molecular Structure of **Bis(perfluoroisopropyl)ketone**.

Physicochemical and Spectroscopic Data

The physical properties of **Bis(perfluoroisopropyl)ketone** are dominated by its perfluorinated structure. It exists as a clear liquid at room temperature and possesses a relatively high density and low boiling point for its molecular weight.^{[1][4][5]}

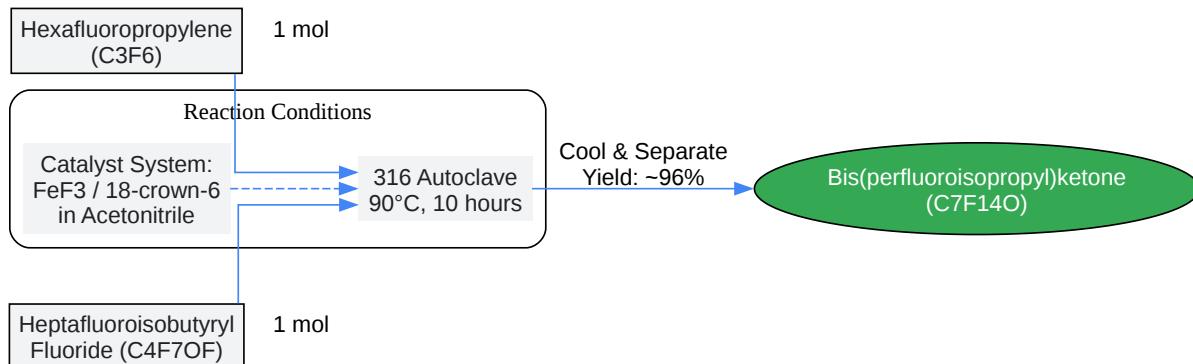
| Property | Value | Source(s) |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C ₇ F ₁₄ O | [1][4][6] |
| Molecular Weight | 366.05 g/mol | [1][4][5] |
| CAS Number | 813-44-5 | [1][5][7] |
| Appearance | Clear liquid | [1][3][4] |
| Boiling Point | 71-72 °C | [4][8] |
| Density | 1.661 g/mL | [4][5] |
| Refractive Index | 1.267 | [4] |
| Flash Point | 72-73 °C | [4][5] |

Synthesis Methodologies: A Researcher's Protocol

The synthesis of **Bis(perfluoroisopropyl)ketone** typically involves the reaction of highly fluorinated precursors. A common and effective method relies on the fluoride-catalyzed addition of a perfluoroalkene to a perfluoroacyl fluoride.

Key Synthesis Pathway: Catalytic Coupling

One established route involves the reaction of hexafluoropropylene with heptafluoroisobutyryl fluoride in the presence of a catalyst system.[6] The choice of catalyst and solvent is critical for achieving high yield and purity. Aprotic polar solvents like acetonitrile are used to dissolve the fluoride salt catalyst, while co-catalysts such as crown ethers can be employed to enhance the reactivity of the fluoride anion.[6][9]



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Caption: High-level workflow for the synthesis of **Bis(perfluoroisopropyl)ketone**.

Experimental Protocol: Synthesis from Hexafluoropropylene

The following protocol is adapted from established large-scale synthesis procedures.^[6] It is designed to provide a high-yield pathway to the target molecule.

Materials:

- 316 Stainless Steel Autoclave (1 Liter capacity)
- Iron(III) trifluoride (FeF₃)
- 18-crown-6 ether
- Anhydrous acetonitrile (CH₃CN)
- Hexafluoropropylene (C₃F₆)
- Heptafluoroisobutyryl fluoride (C₄F₇OF)

Procedure:

- Catalyst Preparation: Charge the 1 L autoclave with 0.5 mol of iron(III) fluoride and 0.1 mol of 18-crown-6 ether.
 - Rationale: FeF_3 serves as the fluoride ion source. 18-crown-6 complexes the cation (in this case, from any metal salt impurities or the reactor surface), increasing the nucleophilicity and availability of the fluoride anion to initiate the reaction.[9]
- Solvent and Reactant Addition: Evacuate the autoclave and introduce anhydrous acetonitrile under vacuum. Begin stirring.
- Introduce 1 mol of hexafluoropropylene and 1 mol of heptafluoroisobutyryl fluoride into the sealed and stirring vessel.
 - Rationale: Using equimolar amounts of reactants ensures efficient conversion. Anhydrous conditions are critical as water can deactivate the fluoride catalyst.[10]
- Reaction: Heat the autoclave to 90°C and maintain this temperature for 10 hours.
 - Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. The 10-hour duration allows the reaction to reach completion.
- Workup and Isolation: After the reaction period, cool the autoclave to 15°C. Allow the reaction mixture to stand, which will result in phase separation.
- The lower layer consists of the crude **Bis(perfluoroisopropyl)ketone**. Separate this layer. The product can be further purified by distillation if required. A purity of >99% with a yield of ~96% has been reported for this method.[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of **Bis(perfluoroisopropyl)ketone** is dictated by the highly electron-deficient carbonyl carbon. The two perfluoroisopropyl groups exert a powerful inductive effect, withdrawing electron density and making the ketone exceptionally susceptible to nucleophilic attack compared to non-fluorinated analogues.[11]

Nucleophilic Addition

This ketone readily undergoes nucleophilic addition reactions.[12] Unlike typical ketones where equilibrium might favor the reactants, the stability of the resulting tetrahedral intermediate is enhanced by the electronegative fluorine atoms. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated.[13]

Caption: Generalized mechanism of nucleophilic addition to BPIK (Rf = (CF₃)₂CF-).

General Reactivity and Incompatibilities

As a ketone, it is reactive with a wide range of chemicals and care must be taken in its use.

- **Acids and Bases:** Reacts with many acids and bases, which can liberate heat and flammable gases.[1][4][5]
- **Reducing Agents:** Incompatible with reducing agents such as hydrides and alkali metals, which can produce flammable hydrogen gas and heat.[1][4][5]
- **Other Incompatibilities:** It is incompatible with isocyanates, aldehydes, cyanides, peroxides, and anhydrides.[1][4][5] It may react violently with strong oxidizing acids like nitric acid.[4]

Safety, Handling, and Storage

Bis(perfluoroisopropyl)ketone is a hazardous chemical and requires strict safety protocols.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- H302: Harmful if swallowed.[1][4][14]
- H332: Harmful if inhaled.[1][4][14]
- H315: Causes skin irritation.[1][4][14]
- H319: Causes serious eye irritation.[1][4][14]
- H335: May cause respiratory irritation.[1][4]

Safe Handling Protocol

- Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][14][15]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15] Ensure an eyewash station is readily accessible.[15]
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[14][15] Avoid all contact with skin.
 - Respiratory Protection: If ventilation is inadequate, use a properly fitted respirator with an appropriate cartridge for organic vapors.[1]
- General Hygiene: Do not eat, drink, or smoke in the work area.[14][15] Wash hands thoroughly after handling.[14][15]

First Aid Measures

- Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14]
- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes.[1][15] Seek medical attention if irritation develops or persists.[1][15]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][15] Seek immediate medical attention.[14]

Storage

Store the material in a refrigerator in a tightly closed container.[1][4] The storage area should be dry, cool, and well-ventilated.[4][14] Store away from incompatible materials such as oxidizing agents, acids, bases, and reducing agents.[4][15]

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References

- 1. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Bis(perfluorisopropyl) ketone | C7F14O | CID 69941 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. Bis(perfluoroisopropyl)methanone | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. BIS(HEPTAFLUOROISOPROPYL)KETONE | 813-44-5 [chemicalbook.com]
- 6. BIS(HEPTAFLUOROISOPROPYL)KETONE synthesis - chemicalbook
[chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC
[pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]

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